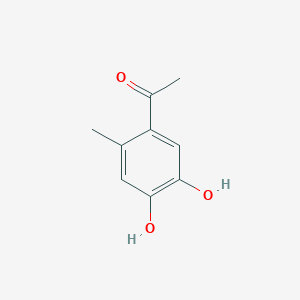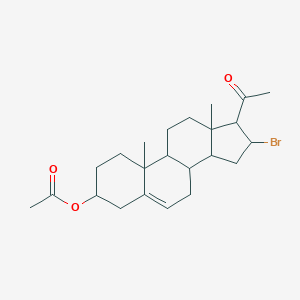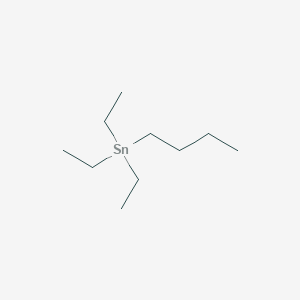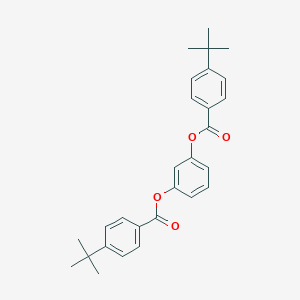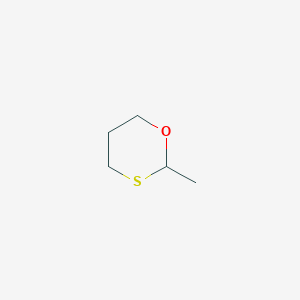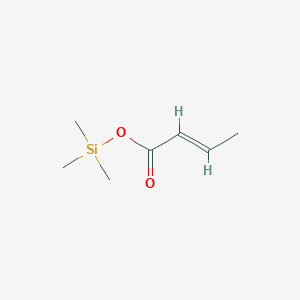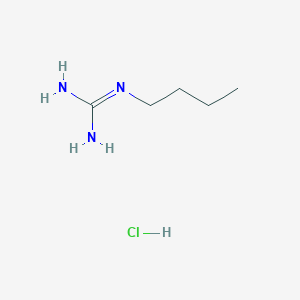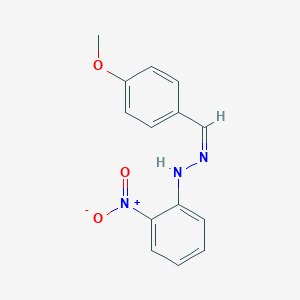![molecular formula C25H37N3O4 B102303 l-Tryptophan, N-[N-(1-oxodecyl)-beta-alanyl]-, methyl ester CAS No. 15939-57-8](/img/structure/B102303.png)
l-Tryptophan, N-[N-(1-oxodecyl)-beta-alanyl]-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Tryptophan, N-[N-(1-oxodecyl)-beta-alanyl]-, methyl ester, commonly known as L-Tryptophan methyl ester, is a derivative of the essential amino acid L-tryptophan. It is widely used in scientific research due to its unique properties and potential applications.
科学的研究の応用
L-Tryptophan methyl ester has various applications in scientific research. It can be used as a precursor for the synthesis of peptides and proteins. It can also be used as a substrate for enzymes involved in the metabolism of L-tryptophan. L-Tryptophan methyl ester has been used in studies related to the synthesis of neurotransmitters, such as serotonin and melatonin. It has also been used in studies related to the regulation of the immune system and the treatment of cancer.
作用機序
The mechanism of action of L-Tryptophan methyl ester is complex and not fully understood. It is believed to act as a substrate for enzymes involved in the metabolism of L-tryptophan. It can also cross the blood-brain barrier and be converted into serotonin and melatonin, which are neurotransmitters that play a role in regulating mood, sleep, and other physiological functions.
Biochemical and Physiological Effects:
L-Tryptophan methyl ester has various biochemical and physiological effects. It has been shown to increase the levels of serotonin and melatonin in the brain, which can improve mood and sleep. It has also been shown to have anti-inflammatory and immunomodulatory effects, which can help regulate the immune system and potentially treat certain diseases.
実験室実験の利点と制限
One of the main advantages of using L-Tryptophan methyl ester in lab experiments is its ability to cross the blood-brain barrier and be converted into serotonin and melatonin. This makes it a useful tool for studying the regulation of mood and sleep. However, L-Tryptophan methyl ester has limitations in terms of its stability and solubility. It can also be toxic at high concentrations, which can affect the results of experiments.
将来の方向性
There are several future directions for research on L-Tryptophan methyl ester. One area of interest is its potential use in the treatment of cancer. Studies have shown that L-Tryptophan methyl ester can inhibit the growth of cancer cells and induce apoptosis. Another area of interest is its potential use as a tool for studying the regulation of the immune system. Further research is needed to fully understand the mechanisms of action and potential applications of L-Tryptophan methyl ester.
合成法
L-Tryptophan methyl ester can be synthesized through a simple reaction between L-tryptophan and methanol in the presence of a catalyst. The reaction yields L-Tryptophan methyl ester and water. The purity of the final product can be improved through recrystallization and purification techniques.
特性
CAS番号 |
15939-57-8 |
|---|---|
製品名 |
l-Tryptophan, N-[N-(1-oxodecyl)-beta-alanyl]-, methyl ester |
分子式 |
C25H37N3O4 |
分子量 |
443.6 g/mol |
IUPAC名 |
methyl (2S)-2-[3-(decanoylamino)propanoylamino]-3-(1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C25H37N3O4/c1-3-4-5-6-7-8-9-14-23(29)26-16-15-24(30)28-22(25(31)32-2)17-19-18-27-21-13-11-10-12-20(19)21/h10-13,18,22,27H,3-9,14-17H2,1-2H3,(H,26,29)(H,28,30)/t22-/m0/s1 |
InChIキー |
ASRRMDLQLAJNSB-QFIPXVFZSA-N |
異性体SMILES |
CCCCCCCCCC(=O)NCCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)OC |
SMILES |
CCCCCCCCCC(=O)NCCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OC |
正規SMILES |
CCCCCCCCCC(=O)NCCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OC |
同義語 |
N-Decanoyl-βAla-L-Trp-OMe |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



